N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide
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Overview
Description
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide is a complex organic compound with a unique structure that includes a benzofuran core, a methoxybenzoyl group, and a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-hydroxybenzaldehyde derivatives with acetic anhydride to form benzofuran. The methoxybenzoyl group can be introduced via Friedel-Crafts acylation using 4-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride. The final step involves the amidation of the benzofuran derivative with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: LiAlH4, ether as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The benzofuran core is known to interact with various biological targets, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxybenzoyl)-3-methyl-1-benzofuran: Shares the benzofuran core and methoxybenzoyl group but lacks the cyclohexanecarboxamide moiety.
N-(4-methoxybenzoyl)-3-methylbenzofuran-5-yl]cyclohexanecarboxamide: Similar structure but with variations in the substitution pattern.
Uniqueness
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the cyclohexanecarboxamide moiety distinguishes it from other benzofuran derivatives, potentially enhancing its bioactivity and stability .
Properties
IUPAC Name |
N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c1-15-20-14-18(25-24(27)17-6-4-3-5-7-17)10-13-21(20)29-23(15)22(26)16-8-11-19(28-2)12-9-16/h8-14,17H,3-7H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJPDMCGLMTPAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3CCCCC3)C(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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